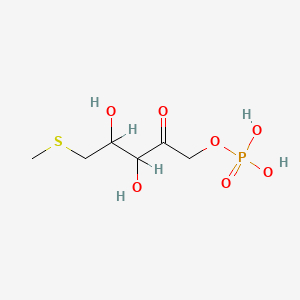
(3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate is a complex organic phosphorus compound with the molecular formula C6H13O7PS and a molecular weight of 260.2 g/mol . This compound is characterized by its unique structure, which includes both hydroxyl and methylsulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate typically involves multi-step organic synthesis. One common method includes the phosphorylation of 5-methylthioribulose, followed by oxidation and hydrolysis steps . The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .
化学反应分析
Types of Reactions
(3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
(3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of (3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
5-Methylthioribulose 1-phosphate: A related compound with similar structural features but different functional groups.
D-erythro-2-Pentulose, 5-S-methyl-5-thio-, 1- (dihydrogen phosphate): Another structurally similar compound with distinct chemical properties.
Uniqueness
(3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate is unique due to its combination of hydroxyl and methylsulfanyl groups, which confer specific reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
86316-83-8 |
|---|---|
分子式 |
C6H13O7PS |
分子量 |
260.20 g/mol |
IUPAC 名称 |
[(3R,4S)-3,4-dihydroxy-5-methylsulfanyl-2-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O7PS/c1-15-3-5(8)6(9)4(7)2-13-14(10,11)12/h5-6,8-9H,2-3H2,1H3,(H2,10,11,12)/t5-,6+/m1/s1 |
InChI 键 |
CNSJRYUMVMWNMC-RITPCOANSA-N |
SMILES |
CSCC(C(C(=O)COP(=O)(O)O)O)O |
手性 SMILES |
CSC[C@H]([C@H](C(=O)COP(=O)(O)O)O)O |
规范 SMILES |
CSCC(C(C(=O)COP(=O)(O)O)O)O |
Key on ui other cas no. |
86316-83-8 |
物理描述 |
Solid |
同义词 |
1-phospho-5-S-methylthioribulose 1-PMT-ribulose methylthioribulose 1-phosphate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


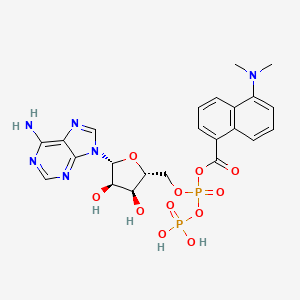
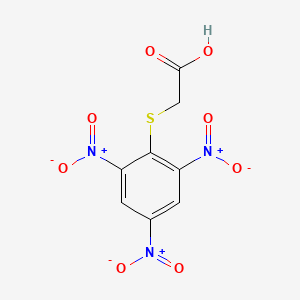
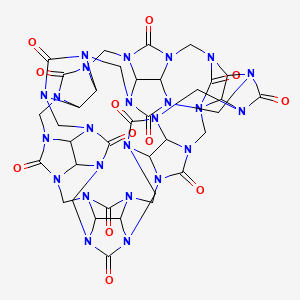
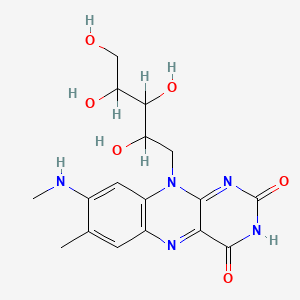
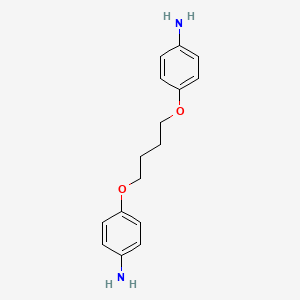
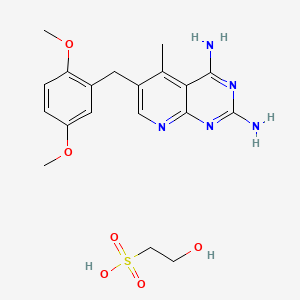
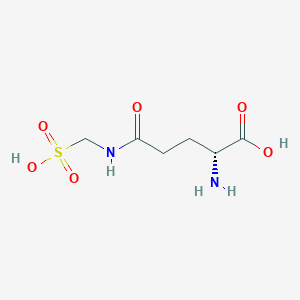
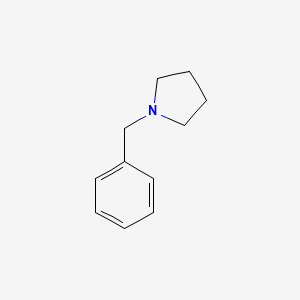
![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)
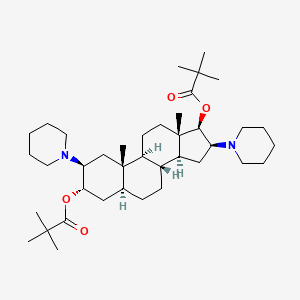
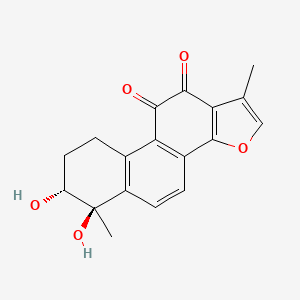
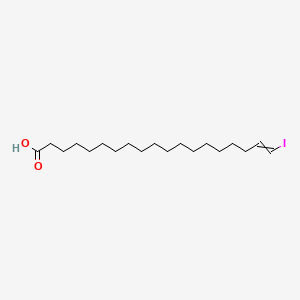
![2-[4-(Butan-2-yl)phenyl]propanenitrile](/img/structure/B1219480.png)
